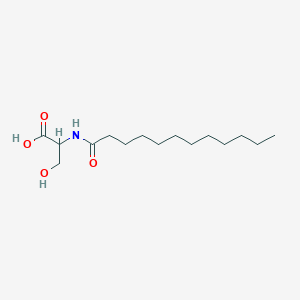

N-ラウロイル-L-セリン

概要

説明

These are molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . N-Lauroyl-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is known for its surfactant properties, making it useful in various industrial and biomedical applications.

科学的研究の応用

N-Lauroyl-L-serine has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Studied for its role in cell membrane permeability and as a potential enhancer for drug delivery systems.

Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in treating neurological disorders.

Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.

作用機序

Target of Action

N-Lauroyl-L-serine is a type of surfactant, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of N-Lauroyl-L-serine are the air/water interfaces where it exhibits its surface-active properties .

Mode of Action

N-Lauroyl-L-serine interacts with its targets by adsorbing at the liquid/gas interface . The surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This interaction results in a decrease in surface tension, which can be beneficial in various applications such as detergents, foaming enhancers, emulsifiers, and more .

Biochemical Pathways

N-Lauroyl-L-serine is an N-acylamide, a class of molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . It is synthesized from L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and development . L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .

Pharmacokinetics

L-serine, the parent compound, is known to be synthesized from glucose via a phosphorylated pathway . The uptake of L-serine from blood across the blood-brain barrier is inefficient when compared to other essential amino acids .

Result of Action

The molecular and cellular effects of N-Lauroyl-L-serine’s action are primarily related to its surfactant properties. It can alter the physical properties of the interface between two phases, such as a liquid and a gas, which can have various applications in industry and technology .

Action Environment

The action of N-Lauroyl-L-serine can be influenced by environmental factors. For instance, the surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This suggests that the compound’s efficacy and stability may be affected by the hydrophobicity of its environment.

生化学分析

Biochemical Properties

N-Lauroyl-L-serine is a substrate for a novel aminoacylase from Paraburkholderia monticola (PmAcy) . This enzyme exhibits hydrolytic activity with several N-acyl-amino acids, including N-Lauroyl-L-serine . The enzyme prefers long-chain acyl-amino-acids and displays hardly any activity with acetyl-amino acids .

Molecular Mechanism

The molecular mechanism of N-Lauroyl-L-serine involves its interaction with the PmAcy enzyme . The enzyme is capable of N-acyl-amino acid synthesis with good conversion rates . The best synthesis results were obtained with the cationic L-amino acids L-arginine and L-lysine as well as with L-leucine and L-phenylalanine .

Temporal Effects in Laboratory Settings

The PmAcy enzyme exhibits exceptional temperature and pH stability . A heat activation of PmAcy was observed upon incubation at temperatures up to 80 °C . The enzyme exhibited the highest conversion rate of 773 U/mg with N-Lauroyl-L-serine at 75 °C .

Metabolic Pathways

N-Lauroyl-L-serine is involved in the metabolic pathways mediated by the PmAcy enzyme . The enzyme is capable of N-acyl-amino acid synthesis, which involves the interaction of N-Lauroyl-L-serine with other enzymes and cofactors .

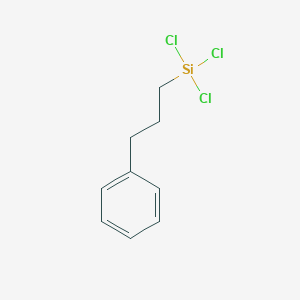

準備方法

Synthetic Routes and Reaction Conditions: N-Lauroyl-L-serine can be synthesized through the acylation of L-serine with lauroyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

- Dissolve L-serine in a suitable solvent like dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add lauroyl chloride to the mixture while maintaining a low temperature to control the reaction rate.

- Stir the reaction mixture for several hours until the reaction is complete.

- Purify the product using techniques like recrystallization or column chromatography.

Industrial Production Methods: Industrial production of N-Lauroyl-L-serine follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

化学反応の分析

Types of Reactions: N-Lauroyl-L-serine undergoes various chemical reactions, including:

Hydrolysis: The amide bond in N-Lauroyl-L-serine can be hydrolyzed under acidic or basic conditions to yield lauric acid and L-serine.

Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acyl chain, leading to the formation of hydroperoxides and other oxidized products.

Substitution: N-Lauroyl-L-serine can participate in substitution reactions where the lauroyl group is replaced by other acyl groups.

Common Reagents and Conditions:

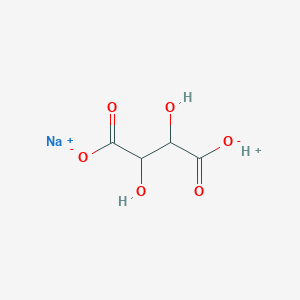

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Acylation reagents such as acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Lauric acid and L-serine.

Oxidation: Hydroperoxides and other oxidized derivatives.

Substitution: Various N-acyl derivatives depending on the acylating agent used.

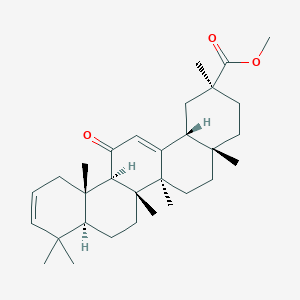

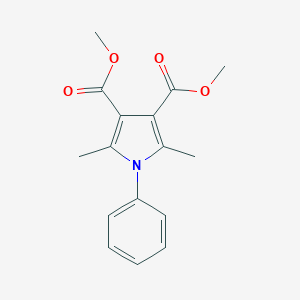

類似化合物との比較

- N-Lauroyl-L-alanine

- N-Lauroyl-L-leucine

- N-Lauroyl-L-phenylalanine

特性

CAS番号 |

14379-56-7 |

|---|---|

分子式 |

C15H29NO4 |

分子量 |

287.39 g/mol |

IUPAC名 |

2-(dodecanoylamino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20) |

InChIキー |

XGFQVJQXCLZRFH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC(CO)C(=O)O |

異性体SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O |

正規SMILES |

CCCCCCCCCCCC(=O)NC(CO)C(=O)O |

Key on ui other cas no. |

14379-56-7 |

関連するCAS |

70609-64-2 (sodium) |

同義語 |

N-dodecanoyl-L-serine N-dodecanoyl-Ser N-dodecanoylserine N-dodecanoylserine sodium |

製品の起源 |

United States |

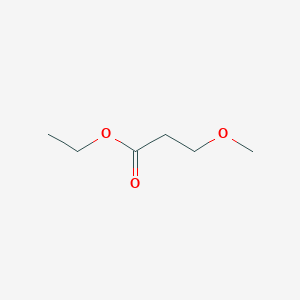

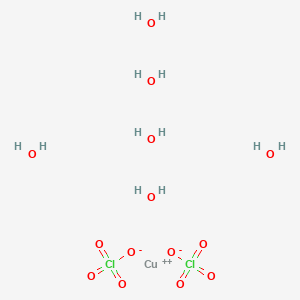

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。